Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid chemical properties
Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid (CAS No. 332062-10-9) is a chiral, non-proteinogenic amino acid derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis. Its unique structure, featuring a bulky diphenylmethyl group, offers the potential to introduce specific conformational constraints and steric properties into peptides and other complex organic molecules. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine functionality makes it well-suited for use in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. This technical guide provides an in-depth overview of the available chemical properties, general experimental protocols, and potential applications of this compound.
While specific experimental data for Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid is not extensively available in public literature, this guide consolidates information on closely related analogs and general methodologies to provide a comprehensive resource.
Chemical and Physical Properties
Detailed quantitative physical properties for Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid are not readily found in scientific literature. However, data for structurally similar compounds can provide valuable estimations. Commercial suppliers often guarantee a purity of ≥97% for this reagent.
Table 1: General and Analog-Derived Chemical Properties
| Property | Value/Description | Source/Note |
| CAS Number | 332062-10-9 | Chemical Abstracts Service |
| Molecular Formula | C29H25NO4 | Calculated |
| Molecular Weight | 451.51 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | General observation for similar compounds |
| Purity | ≥97% | Commercially available specification |
| Melting Point | Data not available for the target compound. For Fmoc-(R)-4-amino-3-phenylbutyric acid: 176 - 180 °C. | This analog has a different substitution pattern. |
| Solubility | Generally soluble in organic solvents like DMF, DMSO, and NMP. Limited solubility in water. | General solubility for Fmoc-protected amino acids. |
| pKa | Data not available. The carboxylic acid proton is expected to have a pKa in the range of 4-5. | Estimation based on similar structures. |
| Optical Rotation | Data not available for the target compound. For Fmoc-(R)-4-amino-3-phenylbutyric acid: [α]20D = +7 ± 1° (c=1 in DMF). | This analog has a different substitution pattern. |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid are not explicitly published. However, established methods for the synthesis of the core amino acid, its subsequent Fmoc protection, and its use in peptide synthesis can be adapted.
Synthesis of (R)-3-Amino-4,4-diphenyl-butyric acid (Core Structure)
The synthesis of the unprotected amino acid core is a critical first step. While a specific protocol for the (R)-enantiomer with two phenyl groups is not detailed, a general approach for a similar compound, 4-amino-3-phenylbutyric acid, involves a multi-step synthesis starting from benzaldehyde and ethyl acetoacetate. Chiral resolution or asymmetric synthesis would be required to obtain the desired (R)-enantiomer.
Fmoc Protection of the Amino Group
The protection of the amino group with Fmoc-Cl or Fmoc-OSu is a standard procedure in peptide chemistry.
General Protocol for Fmoc Protection:
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Dissolution: Dissolve the (R)-3-Amino-4,4-diphenyl-butyric acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate solution, to maintain a basic pH (around 8-9).
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Addition of Fmoc Reagent: Add Fmoc-Cl or Fmoc-OSu portion-wise to the stirred solution at room temperature.
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Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting amino acid is consumed.
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Work-up: After the reaction is complete, pour the mixture into ice-cold water and extract with a non-polar organic solvent (e.g., ether) to remove unreacted Fmoc reagent and byproducts.
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Acidification and Isolation: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the Fmoc-protected amino acid.
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Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid
This compound is primarily designed for incorporation into peptide chains via Fmoc-based SPPS.
General SPPS Cycle:
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Resin Swelling: Swell a suitable solid support resin (e.g., Wang or Rink Amide resin) in a solvent like N,N-dimethylformamide (DMF).
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Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain on the resin using a solution of 20% piperidine in DMF. This exposes a free amine for the next coupling step.
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Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-adduct.
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Amino Acid Activation and Coupling: Activate the carboxylic acid of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow it to react to form a new peptide bond.
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Washing: Wash the resin with DMF to remove excess reagents and byproducts.
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Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
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Final Deprotection and Cleavage: After the desired peptide sequence is assembled, remove the N-terminal Fmoc group. Then, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).
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Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the solid, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Methods
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid and for purifying the final peptide product. A C18 column with a gradient of water and acetonitrile containing 0.1% TFA is typically used. Detection is commonly performed using UV absorbance at wavelengths around 265 nm or 301 nm, characteristic of the Fmoc group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for structural confirmation. While specific spectra for the target compound are not available, the expected spectra would show characteristic signals for the fluorenyl, diphenylmethyl, and butyric acid moieties.
Biological Activity and Applications
There is limited direct information on the biological activity of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid itself, as the Fmoc group is typically removed in the final biologically active peptide. The biological effects would be conferred by the core (R)-3-Amino-4,4-diphenyl-butyric acid residue within a peptide sequence.
The incorporation of this bulky, non-natural amino acid can:
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Induce specific secondary structures: The steric hindrance of the diphenylmethyl group can force the peptide backbone into specific conformations, such as turns or helices.
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Enhance proteolytic stability: The unnatural structure can make the resulting peptide more resistant to degradation by proteases.
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Modulate receptor binding: The diphenylmethyl group can interact with hydrophobic pockets in target receptors, potentially increasing binding affinity and selectivity.
Derivatives of 3-aminobutanoic acid have been explored for various therapeutic applications, including antimicrobial and anticancer activities. However, specific studies on the 4,4-diphenyl substituted version are lacking. Given the structural similarity of the core to γ-aminobutyric acid (GABA), there is a theoretical possibility of interaction with GABA receptors, though this has not been experimentally verified for this specific compound.
Visualizations
General Workflow for Fmoc Protection
Caption: General workflow for the Fmoc protection of an amino acid.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A single cycle in Fmoc-based solid-phase peptide synthesis.
Conclusion
Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid is a specialized amino acid derivative with significant potential in peptide-based drug discovery and materials science. While specific, detailed experimental data for this compound is sparse in the public domain, this guide provides a framework based on established chemical principles and data from related molecules. Researchers and drug development professionals can use this information as a starting point for incorporating this unique building block into their synthetic strategies, with the understanding that optimization of reaction conditions and thorough analytical characterization will be necessary. The bulky diphenyl moiety is a key feature that can be exploited to create novel peptides with tailored structural and biological properties.
